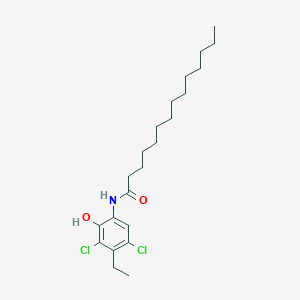

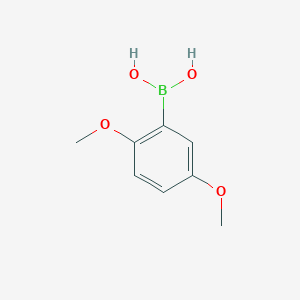

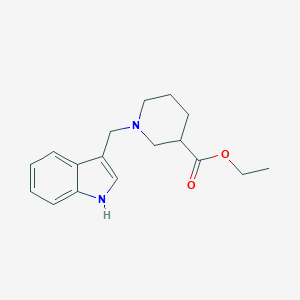

N-(2-oxooxolan-3-yl)octanamide

Overview

Description

N-(2-oxooxolan-3-yl)octanamide, also known as octanamide, is an organic compound that is used in the synthesis of various molecules. It is an amide with a carboxamide group, which is composed of an oxygen atom bonded to a nitrogen atom. Octanamide is a versatile compound with a wide range of applications in the fields of biochemistry, pharmaceuticals, and materials science.

Scientific Research Applications

Non-dispersive Solvent Extraction of Thorium : This compound is used in non-dispersive solvent extraction (NDSX) of thorium from aqueous nitric acid medium. The extraction efficiency increases with the concentration of the extractant and nitric acid (Patil, Mohapatra, & Manchanda, 2008).

PPARα Ligand with Therapeutic Applications : It is identified as a novel peroxisome proliferator-activated receptor alpha (PPARα) ligand with moderate affinities. This suggests potential applications in treating metabolic diseases, inflammation, and cancer (Jin Li-ren, 2007).

Anti-tubercular and Anti-viral Agent : A related compound, N-(3-(5-(2'-deoxyuridine))prop-2-ynyl)octanamide, acts as a potent inhibitor of the mycobacterial enzyme ThyX, indicating potential as an anti-tubercular and anti-viral agent (Mcguigan et al., 2014).

Precursor for Heterocyclic Compounds : 3-oxo-N-(pyridin-2-yl)butanamide compounds, which are structurally related, are used as precursors in the synthesis of heterocyclic compounds in research (Fadda, Abdel‐Galil, & Elattar, 2015).

Antibacterial Activities : Synthesized N-(3-chloro-2-(2-fluoro-quinolin-3-yl)-4-oxo-azetidin-1-yl)-octanamides possess in vitro antibacterial activities comparable or superior to ampicillin (Kidwai, Sapra, Bhushan, Saxena, Gupta, & Singh, 2000).

Bilayer Hydrogen Bonded Structures : The crystal structure of a related compound reveals an elegantly architected bilayer hydrogen-bonded structure (Danby, Seib, Alcock, & Bowman-James, 2000).

Extraction of Lanthanides from Waste : N,N,N′,N′-tetraoctyl diglycolamide (TODGA) and N,N-dihexyl octanamide (DHOA) are effective in extracting trivalent lanthanides from simulated high-level waste (Ansari et al., 2009).

Mechanism of Action

Target of Action

N-Octanoyl-DL-homoserine lactone, also known as N-(2-oxooxolan-3-yl)octanamide, is a member of the N-acyl homoserine lactones (AHLs) family . It primarily targets gram-negative bacteria such as Echerichia and Salmonella . It plays a crucial role in quorum sensing, a process of cell-to-cell communication among bacteria .

Mode of Action

N-Octanoyl-DL-homoserine lactone interacts with its targets by regulating gene expression . It can regulate the production of siderophores and has shown a positive correlation in Aeromonas sobria strain AS7 . Additionally, it can regulate the secretion of proteases and stimulate the production of total volatile basic nitrogen (TVB-N) .

Biochemical Pathways

The compound affects several biochemical pathways. It stimulates the secretion of extracellular polymeric substances (EPS) in anaerobic granular sludge (AnGS) by group sensing regulation . It also promotes the potential methanogenic metabolic pathway of AnGS . The addition of all AHLs directly or indirectly enhances the methane metabolism pathway of sludge and improves the specific methane generation activity of AnGS .

Pharmacokinetics

It’s known that the compound can be stored at room temperature, suggesting stability under normal conditions .

Result of Action

The result of N-Octanoyl-DL-homoserine lactone’s action is the regulation of various biological processes in bacteria. It can improve the COD removal rate, specific methanogenic activity (SMA), and organic composition of AnGS . It also stimulates the production of total volatile basic nitrogen (TVB-N) .

Action Environment

The action of N-Octanoyl-DL-homoserine lactone can be influenced by environmental factors. For instance, the activity of granular sludge can be reduced due to the accumulation of Ca2+, Mg2+, and toxic substances in the wastewater . Therefore, it’s important to consider the environmental context when studying the effects of this compound.

Biochemical Analysis

Biochemical Properties

N-Octanoyl-DL-homoserine lactone plays a significant role in biochemical reactions. It can regulate the production of siderophores and shows a positive correlation in Aeromonas sobria strain AS7 . This compound interacts with various enzymes and proteins, influencing their function and activity .

Cellular Effects

N-Octanoyl-DL-homoserine lactone has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of N-Octanoyl-DL-homoserine lactone involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, influencing the function and activity of various biomolecules .

Metabolic Pathways

N-Octanoyl-DL-homoserine lactone is involved in various metabolic pathways. It interacts with several enzymes and cofactors, influencing metabolic flux or metabolite levels .

Properties

IUPAC Name |

N-(2-oxooxolan-3-yl)octanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO3/c1-2-3-4-5-6-7-11(14)13-10-8-9-16-12(10)15/h10H,2-9H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKEJEOJPJVRHMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)NC1CCOC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801046077 | |

| Record name | N-Octanoyl-DL-homoserine lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801046077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106983-30-6 | |

| Record name | N-Octanoyl-DL-homoserine lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801046077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-[6-(Carbamoylamino)hexylamino]-2-oxoethyl]pyridin-1-ium-3-carboxamide](/img/structure/B10078.png)

![Phenyl 1-{[(4-hydroxy-3-{[2-(tetradecyloxy)phenyl]carbamoyl}naphthalen-1-yl)oxy]methyl}-1H-benzotriazole-5-carboxylate](/img/structure/B10090.png)